molecular formula C15H15NO2 B12001303 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- CAS No. 14872-62-9

1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

Cat. No.: B12001303
CAS No.: 14872-62-9
M. Wt: 241.28 g/mol
InChI Key: ZEABZBYXHJRQBA-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 2’ on the second phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- can be synthesized through a multi-step process involving the nitration of 2,4,6-trimethylbiphenyl. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2’ position.

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst, sulfonation using sulfuric acid, and further nitration using nitric acid and sulfuric acid.

Major Products:

    Reduction: 2,4,6-trimethyl-2’-aminobiphenyl.

    Electrophilic Substitution: Various halogenated, sulfonated, or nitrated derivatives depending on the specific reaction conditions.

Scientific Research Applications

1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of aromatic substitution reactions.

    Biology and Medicine: The compound and its derivatives may be investigated for their biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.

Similar Compounds:

    2,4,6-trimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4,6-trimethyl-1,1’-biphenyl: Similar structure but without the nitro group, used in different applications.

    2,4,6-trimethyl-2’-aminobiphenyl:

Uniqueness: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group, which influence its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.

Properties

14872-62-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,3,5-trimethyl-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3

InChI Key

ZEABZBYXHJRQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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